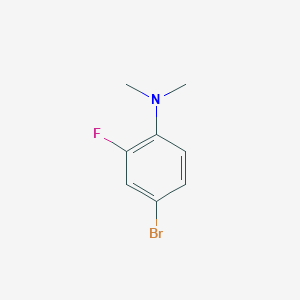

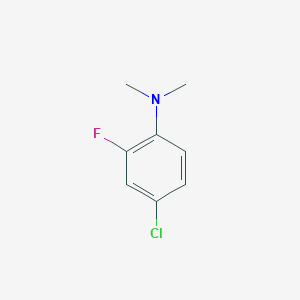

4-chloro-2-fluoro-N,N-dimethylaniline

Overview

Description

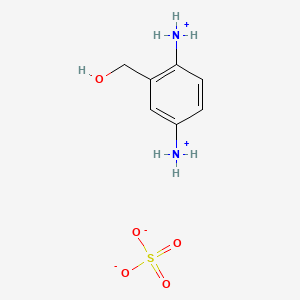

4-chloro-2-fluoro-N,N-dimethylaniline is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Aryl- and Alkylanilines

4-chloro-2-fluoro-N,N-dimethylaniline has been used in the synthesis of various aryl- and alkylanilines through photoheterolysis in the presence of aromatics and alkenes. This process leads to heterolytic dehalogenation and trapping of the cation, forming products like 4-(dimethylamino)biphenyl with benzene, and β-chloroalkylanilines, stilbenes, or allylanilines with alkenes depending on the alkene structure. This methodology offers a smooth synthesis pathway for these compounds, showcasing the utility of this compound in organic synthesis (Fagnoni, Mella, & Albini, 1999).

Photodehalogenation and Intermediate Formation

The photodehalogenation of this compound and similar compounds has been explored to generate triplet and singlet phenyl cations (3,1Ar+) and potentially benzyne. This process involves the smooth generation of these intermediates, which lead to various products depending on the substituents and solvent involved. Such reactions highlight the potential of using this compound in the study of photodehalogenation and intermediate formation in organic reactions (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Photochemical Synthesis of Aminoalkylanilines

Additionally, this compound is involved in the photochemical synthesis of β-aminoalkylanilines in the presence of alkenes and amines. This synthesis method involves photoheterolysis of haloanilines, addition of the resulting phenyl cation to the alkene, and trapping of the phenonium cation by amine. This process not only provides a pathway to synthesize β-aminoalkylanilines but also allows for the exploration of phenonium ion chemistry and its applications in organic synthesis (Guizzardi, Mella, Fagnoni, & Albini, 2003).

Photochemistry and Dehalogenation Mechanisms

The photochemistry of this compound is significant for understanding both homo- and heterolytic paths in haloanilines' photochemistry. Research in this area provides insights into the conditions that influence the efficiency and mode of dehalogenation, which is crucial for devising synthetic methods via photogenerated phenyl cations and for understanding the photodegradation of halogenated aromatic pollutants (Freccero, Fagnoni, & Albini, 2003).

Mechanism of Action

- However, specific information about its exact target remains elusive based on the available literature .

- The electron-withdrawing chlorine and fluorine atoms enhance the reactivity of the aromatic ring, making it susceptible to nucleophilic attack .

- The resulting Meisenheimer complex (a negatively charged intermediate) forms during the substitution process .

Target of Action

Mode of Action

Pharmacokinetics (ADME Properties)

- 4-chloro-2-fluoro-N,N-dimethylaniline can be absorbed through various routes (e.g., oral, dermal, inhalation). It may distribute to tissues and organs, but details are scarce. Liver enzymes likely metabolize it, converting it into other compounds. Elimination occurs primarily through urine and feces .

Properties

IUPAC Name |

4-chloro-2-fluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJLHDSSYMUMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654206 | |

| Record name | 4-Chloro-2-fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-85-1 | |

| Record name | 4-Chloro-2-fluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1498682.png)